molecular formula C26H42O4 B1676222 Maxacalcitol CAS No. 103909-75-7

Maxacalcitol

カタログ番号 B1676222
CAS番号: 103909-75-7
分子量: 418.6 g/mol
InChIキー: DTXXSJZBSTYZKE-ZDQKKZTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Maxacalcitol was prepared from pregnenolone acetate using a novel synthetic method that includes a combination of five-step organic transformations and one-step biological transformation . This new protocol was shorter, milder, and simpler than the reported approaches .


Molecular Structure Analysis

The molecular formula of Maxacalcitol is C26H42O4 . It has an additional oxygen atom in the side chain . The average mass is 418.609 Da and the monoisotopic mass is 418.308319 Da .


Chemical Reactions Analysis

The first synthesis of maxacalcitol was carried out in a sequence of nine chemical steps of reactions starting from 1R-hydroxydehydroepiandrosterone . The nine-step synthesis involved critical steps besides the protection-deprotection steps .


Physical And Chemical Properties Analysis

The empirical formula of Maxacalcitol is C26H42O4 and its molecular weight is 418.62 . All concentrations of maxacalcitol ointment (6, 12.5, 25, and 50 μg/g) were significantly more effective at reducing PSI than placebo .

科学的研究の応用

1. Alzheimer’s Disease Treatment

  • Summary of Application: Maxacalcitol has been studied for its potential benefits in the treatment of Alzheimer’s disease (AD). AD is a complex neurodegenerative disease of the central nervous system, commonly represented in the elderly population. It is usually caused by extracellular accumulation of amyloidogenic plaques, consisting of amyloid (Aβ) peptides .
  • Methods of Application: The method of application involves the use of Maxacalcitol to reduce hyperphosphorylated tau proteins. These proteins form the major component of intracellular protein deposits .
  • Results or Outcomes: Maxacalcitol was able to significantly decrease hyperphosphorylation of tau in rat brain tissue .

2. Treatment of Obstructive Meibomian Gland Dysfunction

  • Summary of Application: Maxacalcitol, a noncalcemic analog of the active form of vitamin D3, is applied for the treatment of obstructive meibomian gland dysfunction (oMGD). Hyperkeratinization is a major cause of oMGD and results in degenerative gland dilation and atrophy without inflammation .
  • Methods of Application: Maxacalcitol ointment was applied to the upper and lower lid margins twice a day for 8 weeks .
  • Results or Outcomes: The clinical scores for plugging of meibomian gland orifices and lid margin vascularity as well as tear film breakup time (BUT), meibum grade, and meibomian gland area were significantly improved in oMGD patients after the 8-week treatment period .

3. Meibomian Gland Injury Treatment

  • Summary of Application: Maxacalcitol has been studied for its potential benefits in the treatment of Meibomian Gland injuries. These injuries can occur due to various reasons, including electrocautery .
  • Methods of Application: The method of application involves the use of Maxacalcitol ointment to alleviate Meibomian Gland atrophy and ductal dilation caused by electrocautery .
  • Results or Outcomes: The recovery of injured Meibomian Gland visualizing as the residual MG area is significantly better in the maxacalcitol group compared with the Vaseline® group, especially during the first two weeks .

4. Psoriasis Vulgaris Treatment

  • Summary of Application: Maxacalcitol, a non-calcemic vitamin D3 analog, is clinically approved to treat psoriasis, a hyperkeratotic cutaneous condition .
  • Methods of Application: The method of application involves the use of Maxacalcitol ointment. As no response plateau was noted at 8 weeks, these data suggest that further benefit might be obtained if maxacalcitol ointment were applied for longer .
  • Results or Outcomes: Investigators’ overall assessment and side preference suggest that maxacalcitol 25 μg/g may be more effective than once‐daily calcipotriol .

5. Amelioration of Initial Injury of Meibomian Gland Orifices

  • Summary of Application: Maxacalcitol has been studied for its potential benefits in the amelioration of initial injury of Meibomian Gland orifices caused by electrocautery .
  • Methods of Application: The method of application involves the use of Maxacalcitol ointment to alleviate Meibomian Gland atrophy and ductal dilation caused by electrocautery .
  • Results or Outcomes: The recovery of injured Meibomian Gland visualizing as the residual MG area is significantly better in the maxacalcitol group compared with the Vaseline® group, especially during the first two weeks .

6. Psoriasiform Skin Inflammation Treatment

  • Summary of Application: Maxacalcitol, a vitamin D3 analog, has been studied for its potential benefits in reducing psoriasiform skin inflammation .
  • Methods of Application: The method of application involves the use of Maxacalcitol to suppress keratinocyte proliferation, mediate inflammation, and regulate the immune response .
  • Results or Outcomes: The application of Maxacalcitol was found to induce regulatory T cells and downregulate IL-23 and IL-17 production, thus reducing psoriasiform skin inflammation .

Safety And Hazards

Maxacalcitol is classified as having acute toxicity - Category 2, Oral; Acute toxicity - Category 1, Dermal; Skin irritation, Category 2; Acute toxicity - Category 2, Inhalation . It is fatal if swallowed or in contact with skin, and causes skin irritation .

将来の方向性

Maxacalcitol has been shown to be effective in the management of plaque psoriasis, with the greatest effect noted at 25 μg/g . As no response plateau was noted at 8 weeks, these data suggest that further benefit might be obtained if maxacalcitol ointment were applied for longer . Moreover, investigators’ overall assessment and side preference suggest that maxacalcitol 25 μg/g may be more effective than once-daily calcipotriol .

特性

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXXSJZBSTYZKE-ZDQKKZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048648
Record name Maxacalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maxacalcitol

CAS RN

103909-75-7
Record name Maxacalcitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103909-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maxacalcitol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103909757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maxacalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103909-75-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAXACALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2UJM5NBF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maxacalcitol
Reactant of Route 2
Maxacalcitol
Reactant of Route 3
Maxacalcitol
Reactant of Route 4
Maxacalcitol
Reactant of Route 5
Maxacalcitol
Reactant of Route 6
Maxacalcitol

Citations

For This Compound
2,180
Citations
J Barker, RE Ashton, R Marks, RI Harris… - British Journal of …, 1999 - academic.oup.com
… This study indicates that once‐daily maxacalcitol … maxacalcitol ointment were applied for longer. Finally, investigators' overall assessment and side preference suggest that maxacalcitol …
Number of citations: 129 academic.oup.com
T Akizawa, M Suzuki, T Akiba, Y Nishizawa… - American journal of …, 2001 - Elsevier
… Structure and characteristics of maxacalcitol Maxacalcitol is a synthetic analogue of calcitriol. Structurally, the 22nd carbon of calcitriol is exchanged for oxygen in maxacalcitol. Therefore…
Number of citations: 53 www.sciencedirect.com
H Shimizu, K Shimizu, N Kubodera… - … process research & …, 2005 - ACS Publications
Maxacalcitol, the 22-oxa-derivative of 1α,25-dihydroxyvitamin D 3 and used currently as an antihyperparathyroidism and antipsoriatic drug, has been synthesized in seven chemical …
Number of citations: 28 pubs.acs.org
M Hayashi, Y Tsuchiya, Y Itaya… - Nephrology Dialysis …, 2004 - academic.oup.com
… In another clinical trial with maxacalcitol [11], patients with high-sensitivity PTH (HS-PTH) ≥… in the maxacalcitol trial and assigned to receive one of two doses of maxacalcitol, the same …
Number of citations: 59 academic.oup.com
MC Liu, FY Chou, YA Chien, YJ Chen, M Abe… - Heliyon, 2020 - cell.com
… with that in Japanese and AUCinf of maxacalcitol in Taiwanese subjects was contrarily 15.0 … of maxacalcitol between Taiwanese and Japanese. Moreover, maxacalcitol was well …
Number of citations: 1 www.cell.com
Y Umezawa, H Nakagawa… - The Journal of …, 2016 - Wiley Online Library
Palmoplantar pustulosis ( PPP ) often shows resistance to treatment. Vitamin D 3 analog (VitD 3 ) has been widely used for the treatment of psoriasis, however, the efficacy and safety of …
Number of citations: 31 onlinelibrary.wiley.com
H Fujii, K Nakai, Y Yonekura, K Kono, S Goto… - … drugs and therapy, 2015 - Springer
Purpose Recent reports showed a significant association between vitamin D levels and cardiovascular disease events and mortality. In the current study, we investigated the effect of the …
Number of citations: 18 link.springer.com
H Takahashi, M Ibe, M Kinouchi… - Journal of …, 2003 - Elsevier
Background: The active vitamin D3 regulates proliferation and differentiation of epidermal keratinocytes. Recently topical vitamin D3, tacalcitol, calcipotriol, and maxacalcitol are widely …
Number of citations: 110 www.sciencedirect.com
JJ Kazama, H Maruyama, I Narita… - … Apheresis and Dialysis, 2005 - Wiley Online Library
… either maxacalcitol or calcitriol for 24 weeks. In total, 80 patients were treated with maxacalcitol … However, the intact PTH levels were significantly lower in the maxacalcitol group after 24 …
Number of citations: 9 onlinelibrary.wiley.com
CS Hau, T Shimizu, Y Tada, M Kamata… - Journal of …, 2018 - Elsevier
… In this paper, we further elucidated the effect of maxacalcitol on a commonly used murine … as comparison for maxacalcitol in our experiments. We have found that maxacalcitol and BV …
Number of citations: 37 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。